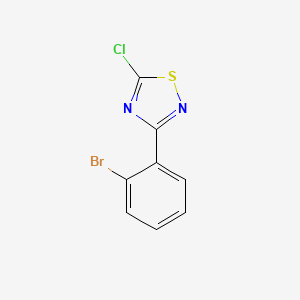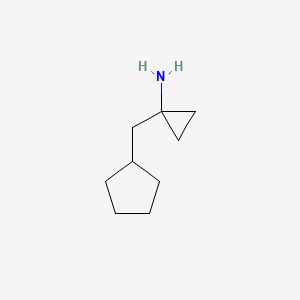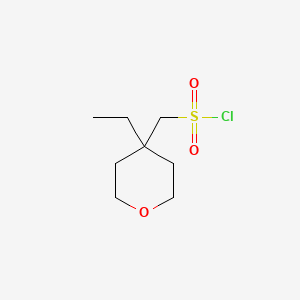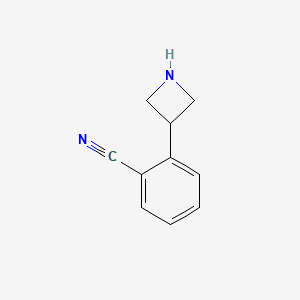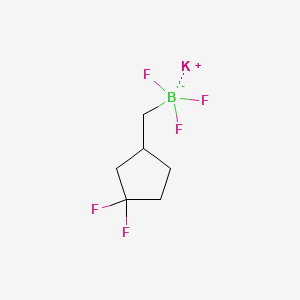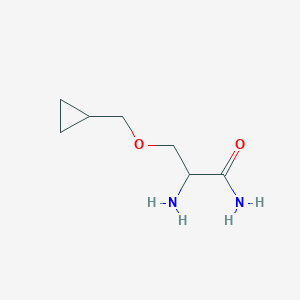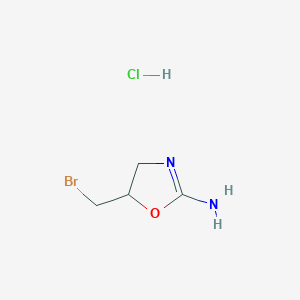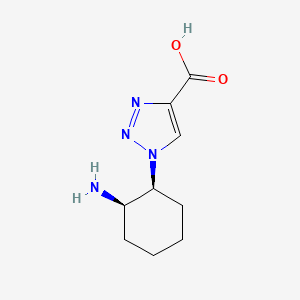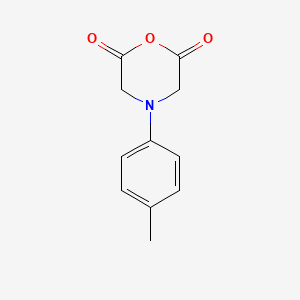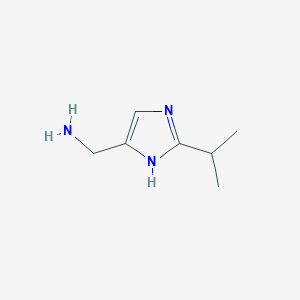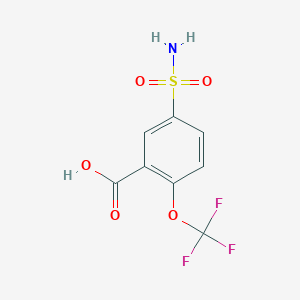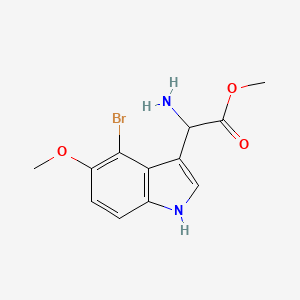
methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Bromination: The indole core is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Methoxylation: The brominated indole is then methoxylated at the 5-position using a methoxylating agent such as sodium methoxide in methanol.
Amination: The resulting compound undergoes amination at the 2-position using an amine source such as ammonia or an amine derivative.
Esterification: Finally, the compound is esterified to form the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Coupling: Palladium catalyst in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Coupling: Coupled products with extended carbon chains.
科学的研究の応用
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-2-(4-chloro-5-methoxy-1H-indol-3-yl)acetate
- Methyl 2-amino-2-(4-fluoro-5-methoxy-1H-indol-3-yl)acetate
- Methyl 2-amino-2-(4-iodo-5-methoxy-1H-indol-3-yl)acetate
Uniqueness
Methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can influence its reactivity and biological activity. The methoxy group at the 5-position also contributes to its distinct properties compared to other similar compounds.
特性
分子式 |
C12H13BrN2O3 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
methyl 2-amino-2-(4-bromo-5-methoxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H13BrN2O3/c1-17-8-4-3-7-9(10(8)13)6(5-15-7)11(14)12(16)18-2/h3-5,11,15H,14H2,1-2H3 |
InChIキー |
YLZLKGRFPFTVQI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)NC=C2C(C(=O)OC)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



